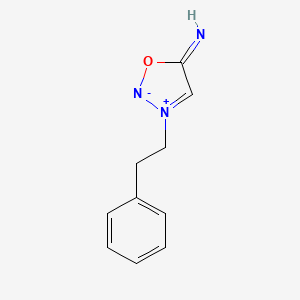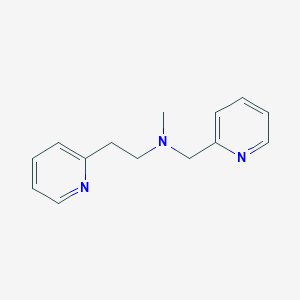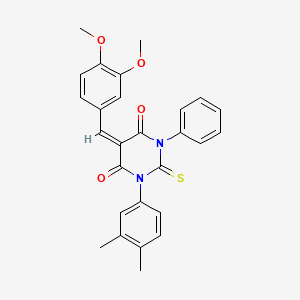
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylethyl Group: This can be achieved through the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The phenylethyl group is then subjected to cyclization reactions to form the heterocyclic ring. This often involves the use of reagents like sodium hydride and dimethylformamide.
Introduction of the Azonia and Azanidacyclopentene Groups: These groups are introduced through a series of nucleophilic substitution and elimination reactions, often using reagents like sodium azide and triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide, triethylamine, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analog with similar structural features but lacking the heterocyclic elements.
Phenoxyacetamide Derivatives: Compounds with similar aromatic and amide functionalities.
Fentanyl Analogs: Compounds with similar phenylethyl groups but different pharmacological properties.
Uniqueness
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is unique due to its combination of aromatic and heterocyclic elements, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C10H11N3O/c11-10-8-13(12-14-10)7-6-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
InChI Key |
KLVFZOBIIFQANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC(=N)O[N-]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11108737.png)
![4-(Azepan-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B11108742.png)


![2-Nitro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11108752.png)
![Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone](/img/structure/B11108754.png)
![2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B11108757.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11108766.png)
![N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11108774.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11108788.png)

![1-[(3-Methyl-1,2-oxazol-5-YL)methyl]-3-(propan-2-YL)urea](/img/structure/B11108800.png)
![3-bromo-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11108808.png)
![3-Methyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11108814.png)
